乙胺,N-乙基,乙酸盐

描述

Synthesis Analysis

Ethyl acetate is produced through several methods. For instance, it can be synthesized from ethanol under pressured conditions using a Cu–Zn–Zr–Al–O catalyst, where the highest yield is achieved at a reaction pressure of about 0.8 MPa (Inui, Kurabayashi, & Sato, 2002). Another method involves the esterification of ethyl alcohol with acetic acid in the presence of phosphoric acid, yielding up to 57.9% under optimal conditions (Yu Shan-xin, 2002).

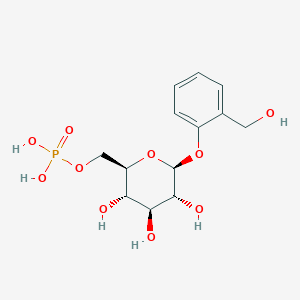

Molecular Structure Analysis

The molecular structure of ethyl acetate has been extensively studied. In its solid state, ethyl acetate is flat with a trans conformation, as determined by X-ray and solvent structures (Boese et al., 2013). Additionally, gas electron diffraction studies have determined the structure and conformation of ethyl acetate, identifying stable trans and gauche conformers (Sugino, Takeuchi, Egawa, & Konaka, 1991).

Chemical Reactions and Properties

Ethyl acetate participates in various chemical reactions. For instance, its production involves the reaction of ethanol and acetaldehyde. The reaction conditions, such as pressure, significantly influence the formation of by-products like 1-butanol and butanone (Inui, Kurabayashi, & Sato, 2002).

Physical Properties Analysis

Ethyl acetate's physical properties have been the subject of several studies. Its crystal structure is stabilized by inter- and intramolecular hydrogen bonds, as seen in compounds like ethyl (3,7‐dimethyl‐2,6‐dioxo‐2,3,6,7‐tetrahydropurin‐1‐yl)acetate (Ding, Feng, Wu, & Pan, 2004).

Chemical Properties Analysis

The chemical properties of ethyl acetate, such as its reactivity and stability, are influenced by its molecular structure and the environment. Its ability to form various esters and react with different compounds makes it versatile in industrial applications. The molecular structure of ethyl acetate contributes to its reactivity and stability in different environments, as indicated by its conformational preferences and hydrogen bonding capabilities (Boese et al., 2013).

科学研究应用

乙酸乙酯生产过程强化

乙酸乙酯与乙胺,N-乙基,乙酸盐密切相关,用作各种行业的溶剂,包括油漆、涂料和消费品。Patil 和 Gnanasundaram (2020) 的综述探讨了乙酸乙酯生产的工艺强化技术,强调了反应蒸馏相对于传统方法的优势。这些技术由于减少了资本投资而提供了节能和经济效益,强调了优化工艺参数(如催化剂选择和乙醇流速)以提高纯度和生产率的重要性 Patil 和 Gnanasundaram,2020。

液体有机氢载体中的乙醇-乙酸乙酯

Santacesaria 等人 (2023) 讨论了乙醇-乙酸乙酯系统在液体有机氢载体 (LOHC) 循环中的潜力。通过催化将生物乙醇转化为乙酸乙酯,可以将纯氢作为副产品生产出来,展示了一种可再生的氢气储存方法。这一过程是可逆的,可以重新捕获乙醇,并突出了使用乙醇和乙酸乙酯作为绿色、可再生的氢载体的环境和能源效率 Santacesaria 等人,2023。

离子液体的应用和毒性考虑

离子液体(如 1-乙基-3-甲基咪唑鎓乙酸盐)在溶解生物聚合物(如纤维素和几丁质)中的应用具有广阔的工业可扩展性。Ostadjoo 等人 (2018) 强调了由于这些物质工业用途增加,迫切需要对其进行全面的毒性评估。该综述强调了在广泛应用之前评估人类健康和环境影响的必要性,指出了这些离子液体安全工业利用的方向 Ostadjoo 等人,2018。

酵母的酯类生产

Tabachnick 和 Joslyn (1953) 研究了酵母(特别是汉逊酵母)在葡萄糖培养基中生产乙酸乙酯的情况。他们的发现有助于理解微生物中酯类形成的生化途径,为利用酵母进行酯类生产的工业应用提供了基础。这项研究阐明了酵母用于生产酯类的需氧过程,表明在工业发酵过程中进行优化的潜力 Tabachnick 和 Joslyn,1953。

作用机制

Target of Action

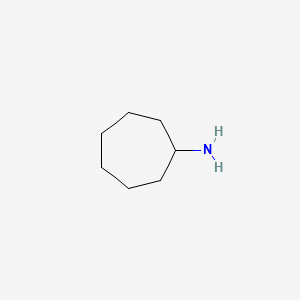

Diethylamine acetate, also known as Diethylammonium acetate or Ethanamine, N-ethyl-, acetate, is a secondary amine . The primary targets of diethylamine acetate are likely to be similar to those of other secondary amines, such as diclofenac . These targets include cyclooxygenase (COX)-1 and -2, enzymes responsible for producing prostaglandins (PGs) . PGs play a crucial role in inflammation and pain signaling .

Mode of Action

As a secondary amine, diethylamine acetate can act as a base, accepting a hydrogen ion from acids to produce ammonium ions . This is similar to the behavior of ammonia and other amines . In the presence of excess ethylamine, there is the possibility of a reversible reaction where the ethylamine removes a hydrogen from the diethylammonium ion to give free diethylamine .

Biochemical Pathways

The biochemical pathways affected by diethylamine acetate are likely to be similar to those affected by other secondary amines. For example, the acetyl CoA pathway, which requires approximately 10 enzymes and several organic cofactors, catalyzes the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens . The acetate mevalonate and acetate malonate biosynthetic pathway, also known as the acetate or isoprenoids pathway, leads to the formation of terpenoids, steroids, fatty acids, lipids, and wax .

Pharmacokinetics

For instance, diclofenac, a phenylacetic acid derivative and non-steroidal anti-inflammatory drug (NSAID), is often used as first-line therapy for acute and chronic pain and inflammation .

Result of Action

Based on its similarity to other secondary amines, it can be inferred that it may contribute to inflammation and pain signaling by inhibiting the production of prostaglandins .

Action Environment

Diethylamine is a flammable, weakly alkaline liquid that is miscible with most solvents . It is a colorless liquid, but commercial samples often appear brown due to impurities . It has a strong ammonia-like odor . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

安全和危害

属性

IUPAC Name |

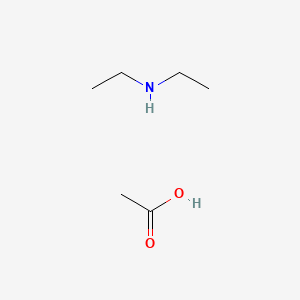

acetic acid;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.C2H4O2/c1-3-5-4-2;1-2(3)4/h5H,3-4H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHUZQKLOWYOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

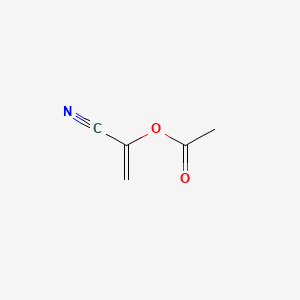

CCNCC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-89-7 (Parent) | |

| Record name | Ethanamine, N-ethyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020726630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2066646 | |

| Record name | Diethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20726-63-0 | |

| Record name | Diethylammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20726-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N-ethyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020726630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-ethyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline](/img/structure/B1194747.png)